molecular formula C10H9NO2 B2995264 Methyl 2-cyano-4-Methylbenzoate CAS No. 1213767-07-7

Methyl 2-cyano-4-Methylbenzoate

Cat. No.: B2995264
CAS No.: 1213767-07-7
M. Wt: 175.187
InChI Key: RLGXGTZNMCDVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-cyano-4-Methylbenzoate is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzoic acid and is characterized by the presence of a cyano group and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-4-Methylbenzoate can be synthesized through several methods. One common method involves the reaction of 4-methylbenzoic acid with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction mixture is usually subjected to purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-4-Methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: 4-methylbenzoic acid

    Reduction: 4-methylbenzylamine

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Methyl 2-cyano-4-Methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-4-Methylbenzoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These reactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-cyano-2-Methylbenzoate
  • Methyl 3-cyano-4-Methylbenzoate
  • Methyl 2-cyano-3-Methylbenzoate

Uniqueness

Methyl 2-cyano-4-Methylbenzoate is unique due to the specific positioning of the cyano and methyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different physical properties such as melting point and solubility, which can be advantageous in certain applications.

Properties

IUPAC Name

methyl 2-cyano-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-3-4-9(10(12)13-2)8(5-7)6-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGXGTZNMCDVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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